1-(4-Chlorophenyl)-3-{[(3-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one is a complex organic compound notable for its potential biological activities and applications in medicinal chemistry. This compound features a unique structure that integrates a pyrazinone core with various aromatic substituents, which may contribute to its pharmacological properties.
The compound is classified under the category of pyrazinones, which are derivatives of pyrazine that typically exhibit diverse biological activities. Its specific chemical structure can be denoted by the following identifiers:
The synthesis of 1-(4-Chlorophenyl)-3-{[(3-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one typically involves several key steps:
The molecular structure of 1-(4-Chlorophenyl)-3-{[(3-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one can be described as follows:
Property | Value |
---|---|
Molecular Formula | C18H16ClN3O2 |
Molecular Weight | 341.8 g/mol |
InChI | InChI=1S/C18H16ClN3O2/c1-12-10-13(19)14(20)15(21)16(22)17(23)24/h10-11H,12H2,1-9H3,(H,21,22) |
SMILES | CC1=C(C=C(C=C1)N2C=CN=C(C2=O)NCC3=CC=C(C=C3)Cl)C |
1-(4-Chlorophenyl)-3-{[(3-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one can undergo various chemical reactions:
The mechanism by which 1-(4-Chlorophenyl)-3-{[(3-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one exerts its effects is likely multifaceted:
While specific physical properties such as density and boiling point are not readily available for this compound, some general properties include:
Property | Value |
---|---|
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
The potential applications of 1-(4-Chlorophenyl)-3-{[(3-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one span across various scientific fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2